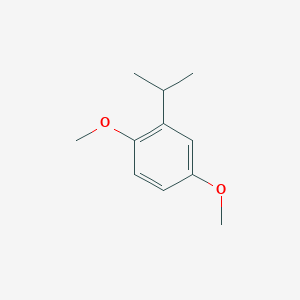

2-Isopropyl-1,4-dimethoxybenzene

Descripción

Contextual Significance in Modern Organic Chemistry

Substituted dimethoxybenzene derivatives are a class of aromatic compounds that feature a benzene (B151609) ring substituted with two methoxy (B1213986) groups and at least one other functional group. These entities are of considerable interest in contemporary organic synthesis due to the versatile reactivity conferred by the methoxy groups. As electron-donating groups, they activate the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to specific positions and influencing the regioselectivity of reactions. umkc.edusolubilityofthings.com This characteristic makes them valuable starting materials and intermediates in the construction of more complex molecular architectures. solubilityofthings.com

The strategic placement of methoxy groups on the aromatic scaffold allows for fine-tuning of the electronic and steric properties of the molecule, which is a critical aspect in the design of target-oriented syntheses. libretexts.org For instance, the dimethoxybenzene core is a recurring motif in a variety of natural products and synthetic compounds with significant biological activities. iucr.org The synthesis of pharmaceuticals often leverages the inherent reactivity of dimethoxybenzene derivatives to introduce key pharmacophores. wikipedia.org

Furthermore, the development of novel synthetic methodologies continues to expand the utility of these compounds. Modern cross-coupling reactions and C-H activation strategies, for example, have opened new avenues for the functionalization of dimethoxybenzene rings, leading to the creation of novel materials and molecules with desired properties. The ability to selectively introduce multiple different substituents onto a benzene ring is a significant challenge, and dimethoxybenzene derivatives often serve as key platforms for developing such programmed syntheses. nagoya-u.ac.jp

Scope of Academic Inquiry for 2-Isopropyl-1,4-dimethoxybenzene

The academic inquiry into this compound, a specific member of the substituted dimethoxybenzene family, centers on its synthesis, characterization, and potential as a building block in organic synthesis. Research efforts have explored various synthetic routes to this compound, often starting from the readily available 1,4-dimethoxybenzene (B90301). chemicalbook.com

One documented synthesis involves the reaction of 1,4-dimethoxy-2-(prop-1-en-2-yl)benzene (B3152089) with ethanol, ammonia, and sodium in diethyl ether, affording this compound in an 86% yield. chemicalbook.com This highlights a specific transformation within a broader field of electrophilic aromatic substitutions, a cornerstone of organic chemistry. nih.gov The study of such reactions, including Friedel-Crafts alkylations of 1,4-dimethoxybenzene, provides fundamental insights into reaction mechanisms and the directing effects of substituents. youtube.comyoutube.commnstate.edu

The characterization of this compound involves standard analytical techniques to confirm its structure and purity. nih.govachemblock.com Its molecular formula is C11H16O2, and its molecular weight is 180.24 g/mol . chemicalbook.com

While direct, extensive research focusing solely on the applications of this compound is not broadly documented in the provided search results, its structural features suggest its potential as an intermediate. The isopropyl group introduces steric bulk, which can influence the regioselectivity of subsequent reactions on the aromatic ring. The methoxy groups, as previously mentioned, activate the ring and can be subjected to ether cleavage to yield corresponding hydroquinones, which are themselves valuable synthetic precursors.

The study of molecules like this compound contributes to the broader understanding of how different substitution patterns on a benzene ring affect its chemical behavior. This knowledge is crucial for the rational design of synthetic routes to complex target molecules.

Propiedades

IUPAC Name |

1,4-dimethoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)10-7-9(12-3)5-6-11(10)13-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMQSUCWUDELOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Mechanistic Elucidation of Reactions Involving 2 Isopropyl 1,4 Dimethoxybenzene

Detailed Analysis of Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and 2-Isopropyl-1,4-dimethoxybenzene serves as an excellent substrate to illustrate its mechanistic nuances. The reaction proceeds in a stepwise fashion, beginning with the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.commsu.edu

The general mechanism involves two key steps:

Formation of the Sigma Complex: The aromatic ring, acting as a nucleophile, attacks a strong electrophile (E+). This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comopenochem.orgbyjus.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.combyjus.com

For an EAS reaction to occur with a stable aromatic compound like a benzene derivative, a potent electrophile is required. youtube.com The generation of these electrophiles often necessitates the use of a catalyst. lumenlearning.com

Common Electrophiles and Their Generation:

| Reaction Type | Reagents | Electrophile (E+) | Catalyst Function |

| Halogenation | Br₂, FeBr₃ | Br⁺ (or polarized Br-Brδ⁺---FeBr₃δ⁻) | The Lewis acid (FeBr₃) polarizes the halogen molecule, making it more electrophilic. lumenlearning.comchemistry.coach |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion. openochem.orglumenlearning.com |

| Sulfonation | SO₃, H₂SO₄ | SO₃ (or ⁺SO₃H) | Fuming sulfuric acid provides a high concentration of sulfur trioxide, which is a strong electrophile. chemistry.coachlibretexts.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | The Lewis acid (AlCl₃) assists in the formation of a carbocation from an alkyl halide. libretexts.orglkouniv.ac.in |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | The Lewis acid helps to generate the acylium ion, which is a resonance-stabilized and potent electrophile. libretexts.orglkouniv.ac.in |

The reactivity of the electrophile is a critical factor. Stronger electrophiles are necessary to overcome the activation energy barrier created by the temporary loss of aromaticity in the transition state. masterorganicchemistry.com

The two methoxy (B1213986) groups (-OCH₃) and the isopropyl group (-CH(CH₃)₂) on the benzene ring of this compound profoundly influence its reactivity and the orientation of incoming electrophiles. These effects are a combination of inductive and resonance effects. msu.edulibretexts.org

Methoxy Groups (-OCH₃):

Resonance Effect: The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene ring through p-π conjugation. libretexts.org This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions. docsity.com This makes the ring much more reactive towards electrophiles than benzene itself, a phenomenon known as activation. msu.edulibretexts.org

Isopropyl Group (-CH(CH₃)₂):

Inductive Effect: Alkyl groups, like isopropyl, are electron-donating through an inductive effect (+I). They stabilize the carbocation intermediate (sigma complex) formed during electrophilic attack.

Hyperconjugation: The isopropyl group can also stabilize the adjacent positive charge in the sigma complex through hyperconjugation.

The combined effect of two strongly activating methoxy groups and a weakly activating isopropyl group makes this compound highly susceptible to electrophilic attack. The positions for substitution are directed by these groups to the available ortho and para positions relative to them.

Regioselectivity in EAS refers to the preference for substitution at one position over another. studysmarter.co.uk This can be governed by either kinetic or thermodynamic control. pressbooks.publibretexts.org

Kinetic Control: The product that forms the fastest is the major product. pressbooks.publibretexts.org This is determined by the stability of the transition state leading to the sigma complex. For this compound, attack at the positions most activated by the methoxy groups will have the lowest activation energy and proceed the fastest. ic.ac.uk

Thermodynamic Control: The most stable product is the major product. pressbooks.publibretexts.org This is determined by the relative stability of the final products. Steric hindrance can play a significant role here. While the electronic effects of the methoxy groups strongly favor ortho and para substitution, the bulky isopropyl group may sterically hinder attack at the position adjacent to it.

In many EAS reactions, the conditions are such that the reaction is irreversible, and the product distribution is under kinetic control. pressbooks.pub However, if the reaction is reversible (like sulfonation), at higher temperatures, the thermodynamically more stable product may be favored. pressbooks.publibretexts.org

Energy Profile of EAS: The reaction proceeds through a high-energy sigma complex. The first step, forming this intermediate, has a high activation energy (Eact1), while the second step, deprotonation to restore aromaticity, has a very low activation energy (Eact2) and is highly exothermic. lkouniv.ac.in

Nucleophilic Substitution Pathways (e.g., Sₙ2 in Ether Synthesis)

While the aromatic ring itself is electron-rich and thus not susceptible to nucleophilic attack unless strongly deactivated, the ether linkages in this compound can be synthesized via a nucleophilic substitution pathway, specifically the Williamson ether synthesis. libretexts.orglumenlearning.com This reaction proceeds via an Sₙ2 mechanism. masterorganicchemistry.commasterorganicchemistry.com

The key features of this Sₙ2 reaction are:

Nucleophile: A strong nucleophile, typically an alkoxide ion (RO⁻), is required. lumenlearning.commasterorganicchemistry.com

Substrate: The reaction works best with primary alkyl halides. masterorganicchemistry.comyoutube.com Secondary alkyl halides may lead to a mix of substitution and elimination products, while tertiary alkyl halides predominantly undergo elimination. masterorganicchemistry.com

Mechanism: The reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (a halide). This results in an inversion of stereochemistry at that carbon. lumenlearning.commasterorganicchemistry.com

To synthesize an ether like one of the methoxy groups on the benzene ring, the corresponding phenoxide would act as the nucleophile attacking a methyl halide.

Rearrangement Mechanisms (e.g., Wagner-Meerwein)

The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom to form a more stable carbocation. wikipedia.orgnumberanalytics.com This type of rearrangement is particularly common in the chemistry of terpenes and other branched structures. slideshare.netresearchgate.netsioc-journal.cn

In the context of reactions involving this compound, a Wagner-Meerwein rearrangement could potentially occur during a Friedel-Crafts alkylation if the alkylating agent is prone to forming a less stable carbocation that can rearrange to a more stable one. For instance, if attempting to alkylate the ring with an alkyl halide that forms a secondary carbocation, it could rearrange to a more stable tertiary carbocation before attacking the aromatic ring. lkouniv.ac.in A simple demonstration involves the reaction of 1,4-dimethoxybenzene (B90301) with 3-methyl-2-butanol, which proceeds via a hydride shift in the cationic intermediate. wikipedia.org

Radical-Mediated Reaction Pathways

Although benzene is more prone to electrophilic substitution, it can undergo radical addition reactions, for example, with halogens in the presence of strong sunlight or a radical initiator. msu.edumsu.edu More relevant to this compound is the reactivity of its alkyl substituent. The benzylic hydrogens on the isopropyl group are activated towards free-radical attack. msu.edu

For instance, side-chain bromination at the benzylic position can occur when an alkylbenzene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator. uomustansiriyah.edu.iq For this compound, this would lead to the substitution of the tertiary hydrogen on the isopropyl group.

Furthermore, pulse radiolysis studies have shown that radical cations of substituted benzenes, including isopropylbenzene and anisole, can be formed in aqueous media. dtu.dk These radical cations are generated from the corresponding OH adducts and can undergo various reactions. dtu.dk

Iv. Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 2-Isopropyl-1,4-dimethoxybenzene. By probing the magnetic properties of atomic nuclei, NMR provides detailed insights into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the structure of this compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of resonances in the ¹³C NMR spectrum, allow for the unambiguous identification of the different proton and carbon environments within the molecule.

The ¹H NMR spectrum of 1,4-dimethoxybenzene (B90301), a related compound, shows signals for the aromatic protons at approximately 6.82 ppm and the methoxy (B1213986) protons at 3.75 ppm. wisc.edu For this compound, the introduction of the isopropyl group induces further differentiation in the chemical shifts of the aromatic protons and adds characteristic signals for the isopropyl group itself. Similarly, the ¹³C NMR spectrum of 1,4-dimethoxybenzene displays signals at approximately 153.8 ppm for the methoxy-substituted aromatic carbons and 114.7 ppm for the other aromatic carbons, with the methoxy carbons appearing around 55.7 ppm. rsc.org The presence of the isopropyl group in this compound will result in distinct shifts for the aromatic carbons and additional signals for the isopropyl methyl and methine carbons. docbrown.infochemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl-CH | 3.2 - 3.4 | 25 - 30 |

| Isopropyl-CH₃ | 1.2 - 1.4 | 20 - 25 |

| Methoxy-OCH₃ | 3.7 - 3.8 | 55 - 56 |

| Aromatic-H | 6.7 - 6.9 | 110 - 115 |

| Aromatic-C (substituted) | - | 148 - 154 |

| Aromatic-C (unsubstituted) | - | 110 - 115 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., NOESY) for Regiochemistry and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the regiochemistry and conformational preferences of this compound. longdom.orgresearchgate.net NOESY experiments reveal through-space interactions between protons that are in close proximity, typically within 4-5 angstroms. libretexts.orgyoutube.com

For this compound, a NOESY spectrum would be expected to show correlations between the protons of the isopropyl group and the adjacent aromatic proton, as well as the protons of the methoxy groups and their neighboring aromatic protons. This information is critical for confirming the substitution pattern on the benzene (B151609) ring. Furthermore, NOESY can provide insights into the preferred conformation of the flexible isopropyl and methoxy groups relative to the aromatic ring. libretexts.orgunibas.it The presence or absence of specific cross-peaks can indicate steric hindrance and the most stable spatial arrangement of the substituents. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms within the crystal lattice can be determined.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

Single-Crystal X-ray Diffraction (SCXRD) is a powerful technique for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline compound. nih.govmdpi.comub.edu For a chiral molecule, SCXRD can be used to establish its absolute configuration. While this compound itself is achiral, SCXRD provides a detailed and accurate picture of its molecular geometry in the solid state. Studies on similar dimethoxybenzene derivatives have shown that these molecules often crystallize in common space groups like monoclinic P2₁/c or orthorhombic Pbca. nih.goviucr.orgresearchgate.net The analysis reveals the planarity of the benzene ring and the orientation of the substituent groups. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by various intermolecular interactions, such as van der Waals forces and, in some cases, weak C-H···O or C-H···π interactions. nih.govmdpi.comnih.gov Understanding these interactions is crucial for comprehending the physical properties of the solid material. For instance, the crystal structure of 1,4-dimethoxybenzene shows that the molecules are arranged in a way that maximizes van der Waals contacts. iucr.org In more complex derivatives, intermolecular hydrogen bonds and π-π stacking can play a significant role in stabilizing the crystal structure. nih.goviucr.org Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio of an ion with very high accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound (C₁₁H₁₆O₂), HRMS would provide a highly accurate mass measurement that corresponds to its specific elemental composition, confirming the molecular formula and ruling out other potential structures with the same integer mass. nist.gov

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique molecular fingerprint characterized by absorption bands corresponding to specific vibrational modes of the molecule's chemical bonds.

For this compound, the FTIR spectrum is characterized by vibrations of the aromatic ring, the isopropyl group, and the methoxy ether linkages. While a dedicated spectrum for this specific compound is not publicly available, the expected absorption bands can be inferred from the analysis of structurally related compounds such as isopropylbenzene and 1,4-dimethoxybenzene. nih.govresearchgate.netnist.gov

The key vibrational modes expected for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the isopropyl and methoxy groups are expected in the 2850-3000 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce characteristic bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The ether linkage (Ar-O-CH₃) gives rise to strong, characteristic asymmetric and symmetric stretching bands. The asymmetric C-O-C stretch is typically strong and appears in the 1200-1275 cm⁻¹ range, while the symmetric stretch is found near 1000-1075 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the benzene ring. Aliphatic C-H bending vibrations for the isopropyl group (e.g., the characteristic doublet around 1380 cm⁻¹ and 1365 cm⁻¹ for the gem-dimethyl) and methoxy groups are also present.

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2975-2950 | Asymmetric C-H Stretch | Isopropyl, Methoxy (-CH₃) |

| 2875-2865 | Symmetric C-H Stretch | Isopropyl, Methoxy (-CH₃) |

| 1610-1580, 1510-1480 | C=C Stretch | Aromatic Ring |

| 1470-1450 | C-H Bend (Asymmetric) | Isopropyl (-CH(CH₃)₂) |

| ~1380 & ~1365 | C-H Bend (Symmetric) | Isopropyl (gem-dimethyl) |

| 1275-1200 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1075-1000 | Symmetric C-O-C Stretch | Aryl Ether |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring |

This predictive analysis, based on the known spectral data of its constituent parts, allows for the confident identification of this compound using FTIR spectroscopy. nih.govresearchgate.netnist.govnist.govnist.gov

Advanced Chromatographic and Hyphenated Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures and for determining its purity. When coupled with mass spectrometry (a "hyphenated technique"), they provide definitive structural identification.

Gas chromatography-mass spectrometry (GC-MS) is the premier method for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the chromatographic column. lcms.cz The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

This high-energy ionization process causes the molecule to fragment in a reproducible manner. chemguide.co.uknih.gov The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge ratio (m/z). The parent ion or molecular ion (M⁺) peak confirms the molecular weight of the compound (180.25 g/mol ). The fragmentation pattern provides structural information that confirms the identity.

Key expected fragmentations for this compound include:

Loss of a methyl group (-CH₃): A prominent peak at m/z 165, resulting from the cleavage of a methoxy group. This ion is often stabilized by resonance.

Loss of an isopropyl group (-C₃H₇): A significant peak at m/z 137, resulting from the cleavage of the isopropyl substituent from the aromatic ring.

Loss of formaldehyde (B43269) (-CH₂O): A potential fragmentation pathway from the methoxy group.

Loss of a methoxy group (-OCH₃): A peak at m/z 149.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Ratio | Ion Structure / Identity | Fragmentation Pathway |

| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 165 | [M - CH₃]⁺ | Loss of a methyl radical |

| 137 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 121 | [M - CH₃ - CO - H₂O]⁺ | Complex rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in alkylbenzenes |

The combination of the retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer allows for highly confident identification and purity assessment of this compound. lcms.czhmdb.ca

For analyzing this compound in complex matrices that are not suitable for GC analysis (e.g., containing non-volatile components), liquid chromatography-mass spectrometry (LC-MS) is an invaluable alternative. lcms.cz LC separates compounds in a liquid mobile phase based on their physicochemical properties and interactions with a stationary phase. nih.gov

Following separation by LC, the analyte is introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are "softer" ionization techniques than EI. These methods typically result in less fragmentation and a more prominent protonated molecule [M+H]⁺ or other adduct ions, clearly indicating the molecular weight. lcms.cz Tandem mass spectrometry (LC-MS/MS) can be employed to induce fragmentation of a selected parent ion, providing structural information for unequivocal identification in complex samples like food products or environmental extracts. nih.gov The high sensitivity and selectivity of LC-MS/MS make it suitable for trace-level quantification. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) represents a significant leap in analytical separation power. This technique is particularly useful for resolving this compound in extremely complex samples, such as essential oils or petroleum fractions, where it might co-elute with numerous other compounds in a standard one-dimensional GC system. nih.govresearchgate.net

In GCxGC, the effluent from a primary GC column is continuously trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase. nih.gov This results in a two-dimensional separation, providing a dramatic increase in peak capacity and resolution. The structured nature of GCxGC chromatograms, where chemically similar compounds elute in distinct patterns, aids in identification. researchgate.net

The coupling to a TOFMS is advantageous due to its high-speed data acquisition, which is necessary to capture the very narrow peaks (tens to hundreds of milliseconds) generated by the second-dimension separation. nih.gov This powerful combination allows for the separation and identification of this compound from hundreds or even thousands of other components in a single analysis, overcoming matrix interferences and resolving it from closely related isomers. nih.govresearchgate.net

V. Computational Chemistry and Theoretical Investigations of 2 Isopropyl 1,4 Dimethoxybenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules like 2-Isopropyl-1,4-dimethoxybenzene. nih.gov This method is favored for its balance of computational cost and accuracy in describing electron correlation effects. DFT calculations are instrumental in optimizing molecular geometry, calculating electronic properties, and predicting vibrational spectra. The accuracy of DFT studies is heavily dependent on the chosen exchange-correlation functional and the basis set. nih.gov

The choice of the exchange-correlation functional is a critical step in any DFT calculation, as it profoundly influences the accuracy of the results. nih.gov For organic molecules, a variety of functionals are commonly employed and benchmarked.

Perdew-Burke-Ernzerhof (PBE): This is a non-empirical functional based on the generalized gradient approximation (GGA). In studies on related dimethoxybenzene derivatives, PBE has been noted for its computational efficiency. nih.govresearchgate.net

B3LYP: This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with DFT exchange and correlation. For dimethoxybenzene derivatives, B3LYP has been shown to provide lower total energies compared to PBE, suggesting a more accurate description of the electronic ground state, albeit at a higher computational cost. nih.govresearchgate.net The literature frequently highlights B3LYP as one of the most commonly used functionals for predicting molecular geometries and reactivity in drug design contexts. nih.gov

Other Hybrid Functionals: Functionals like PBE0, which also mix GGA with exact exchange, are often used in comparative studies to validate the results obtained from other methods. nih.govresearchgate.net

The validation process involves comparing calculated properties, such as geometric parameters or spectral data, with available experimental data or results from higher-level computational methods to ensure the chosen functional is appropriate for the system under study.

The basis set, which is a set of mathematical functions used to build molecular orbitals, is another crucial parameter that dictates the quality of DFT calculations. A larger, more flexible basis set generally yields more accurate results but demands greater computational resources. arxiv.org

Pople-style basis sets: Sets like 6-311G(d,p) are widely used. nih.govresearchgate.net The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions.

Dunning-style basis sets: Correlation-consistent basis sets such as cc-pVDZ are also employed for their systematic convergence towards the complete basis set limit. mdpi.com

Ahlrichs-style basis sets: In studies of dimethoxybenzene derivatives, the Def2-TZVP basis set was found to produce the lowest energy values, indicating high accuracy. However, its computational demand was significantly greater than that of the 6-311G(d,p) basis set. researchgate.net

Optimization involves performing calculations with systematically larger basis sets to ensure that the properties of interest have converged and are no longer sensitive to the size of the basis set. arxiv.org

Electronic Structure and Reactivity Descriptors

DFT calculations provide a wealth of information about the electronic structure of this compound, which can be translated into chemical reactivity descriptors. These descriptors help in understanding and predicting the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net

Large Energy Gap: A large ΔE suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Small Energy Gap: A small ΔE indicates that the molecule is more polarizable and more reactive.

In computational studies of related dimethoxybenzene derivatives, DFT methods like B3LYP with basis sets such as def2-TZVP are used to calculate these orbital energies and the corresponding energy gap. researchgate.net This analysis is key to understanding the thermodynamic stability of such compounds. nih.govresearchgate.net

Illustrative FMO Data for Dimethoxybenzene Derivatives This table presents example data calculated for other dimethoxybenzene derivatives to illustrate the output of FMO analysis. The specific values for this compound would require a dedicated computational study.

| Computational Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.4 | Indicates high kinetic stability and relatively low chemical reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. mdpi.com

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. They are susceptible to electrophilic attack and often correspond to lone pairs on heteroatoms like oxygen. researchgate.net

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. They are prone to nucleophilic attack.

Green Regions: These denote areas of neutral or near-zero potential.

Fukui Functions: The Fukui function, f(r), measures the sensitivity of the electron density at a specific point, r, to a small change in the total number of electrons. It helps identify the most likely sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)).

Dual Descriptors: The dual descriptor, Δf(r), is the difference between the Fukui functions for nucleophilic and electrophilic attack (Δf(r) = f+(r) - f-(r)). It provides a more precise picture of reactivity:

If Δf(r) > 0, the site is favored for nucleophilic attack.

If Δf(r) < 0, the site is favored for electrophilic attack.

Parr Functions: The Parr function is another descriptor used to predict the most probable sites for nucleophilic and electrophilic reactions.

These calculations, typically performed at a level like B3LYP/6-311++G(d,p), are essential for understanding the regioselectivity of reactions involving polyfunctional molecules like this compound. mdpi.com

Hard-Soft Acid-Base (HSAB) Principle Applications

The Hard and Soft Acids and Bases (HSAB) theory is a qualitative concept that helps in understanding and predicting the outcomes of Lewis acid-base reactions. adichemistry.comwikipedia.org The core tenet of HSAB is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. adichemistry.comlibretexts.org Hard species are typically small, have a high charge density, and are weakly polarizable, whereas soft species are larger, have a lower charge density, and are more easily polarized. wikipedia.orgfiveable.me Interactions between hard acids and hard bases are predominantly electrostatic (ionic) in nature, while soft-soft interactions are more covalent. adichemistry.com

In the context of this compound, the molecule primarily functions as a Lewis base, offering several sites for interaction with Lewis acids. These sites can be classified according to the HSAB principle:

Oxygen Atoms: The oxygen atoms of the two methoxy (B1213986) groups are considered hard bases. They are highly electronegative and have a localized high charge density, making them prime targets for interaction with hard acids like H⁺ or small, highly charged metal cations (e.g., Li⁺, Mg²⁺). adichemistry.comkhanacademy.org

Aromatic π-System: The benzene (B151609) ring itself is a soft base. Its delocalized π-electron cloud is large and highly polarizable, favoring interactions with soft acids like larger metal ions with low positive charges (e.g., Ag⁺, Pt²⁺). adichemistry.comlibretexts.org

This dual nature allows this compound to participate in a variety of reactions. For instance, in Friedel-Crafts alkylation, a hard acid (a carbocation) is generated, which then attacks the soft π-system of the aromatic ring. edubirdie.commnstate.edu The HSAB principle helps explain the regioselectivity of such reactions, as the electronic properties of the ring, influenced by the substituents, will determine the most favorable site of attack. The methoxy groups, being strong activating groups, increase the electron density of the ring, enhancing its softness and reactivity toward electrophiles. The application of HSAB theory is crucial for predicting reaction pathways and the stability of resulting complexes. wikipedia.orgresearchgate.net

Table 1: HSAB Classification of Interaction Sites in this compound and Potential Reactants

| Site/Molecule | Type | HSAB Classification | Preferred Interacting Species (Examples) |

| Methoxy Oxygen | Lewis Base | Hard | H⁺, AlCl₃, Li⁺, Mg²⁺ |

| Aromatic Ring (π-system) | Lewis Base | Soft | Ag⁺, Hg²⁺, Br⁺ (from Br₂), R₃C⁺ |

| Carbocation (e.g., t-butyl) | Lewis Acid | Hard | Aromatic Ring (soft base) |

| Protons (H⁺) | Lewis Acid | Hard | Methoxy Oxygen (hard base) |

| Silver Ion (Ag⁺) | Lewis Acid | Soft | Aromatic Ring (soft base) |

Elucidation of Electron Delocalization Phenomena

Electron delocalization is a critical feature of this compound, profoundly influencing its stability and reactivity. Delocalization refers to the distribution of electron density over several atoms in a molecule, which is not confined to a single atom or a single bond. youtube.com In aromatic systems, this is often visualized through resonance structures.

The benzene ring inherently possesses a delocalized π-electron system. This delocalization is significantly modulated by the attached substituents. In this compound, the two methoxy (-OCH₃) groups are powerful electron-donating groups through resonance (a +M effect). The lone pairs on the oxygen atoms can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions relative to themselves. youtube.comrsc.org This enhanced electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. mnstate.eduyoutube.com

The isopropyl group is a weak electron-donating group through induction (a +I effect). The combined electronic effects of the two methoxy groups and the isopropyl group result in a highly activated aromatic system. Computational methods like Density Functional Theory (DFT) can be used to visualize this phenomenon through the calculation of molecular orbitals and molecular electrostatic potential (MEP) maps. researchgate.net The Highest Occupied Molecular Orbital (HOMO) for such a molecule would be expected to show significant contributions from the aromatic ring and the oxygen p-orbitals, indicating the regions of highest electron density and the most likely sites for electrophilic attack. The delocalization stabilizes the molecule and also lowers the energy barrier for reactions like electrophilic aromatic substitution. researchgate.netmdpi.com

Studies on related substituted heterocycles and aromatic compounds show that electron-donating substituents can influence the degree of cyclic delocalization, which can be quantified using various computational indices. rsc.orgtypeset.io For this compound, the delocalization makes the π-system a soft and electron-rich nucleophile, which is a key aspect of its chemical behavior. nih.gov

Reaction Pathway and Transition State Analysis

Intrinsic Reaction Coordinate (IRC) Calculations

An Intrinsic Reaction Coordinate (IRC) calculation is a computational method used to map out the minimum energy reaction pathway (MERP) on a potential energy surface. uni-muenchen.descm.com This path connects a transition state (TS) to the corresponding reactants and products. rowansci.commissouri.edu By following the IRC, chemists can verify that a calculated transition state structure indeed connects the desired starting materials and products, providing a detailed picture of the geometric changes that occur throughout the reaction. uni-muenchen.derowansci.com

The calculation begins from an optimized transition state geometry and proceeds in small steps downhill in both the "forward" (towards products) and "backward" (towards reactants) directions. scm.com The path traced is defined in mass-weighted coordinates and represents the trajectory a molecule would follow if it had infinitesimal kinetic energy. uni-muenchen.descm.com

For a reaction involving this compound, such as its synthesis via Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301), an IRC calculation would be invaluable. edubirdie.commnstate.edu After locating the transition state for the electrophilic attack of the isopropyl cation on the dimethoxybenzene ring, an IRC analysis would confirm this TS leads to the Wheland intermediate (arenium ion). rzepa.net A subsequent IRC calculation on the transition state for the deprotonation of the Wheezer intermediate would then show the path to the final this compound product. These calculations provide a step-by-step mechanistic movie at the molecular level. missouri.edu

Energetic Barrier Determinations

The energetic barrier, or activation energy (Ea), is the minimum energy required for a chemical reaction to occur. Computationally, it is determined as the difference in energy between the reactants and the transition state on the potential energy surface. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction.

For this compound, determining the energetic barriers for its formation or subsequent reactions is crucial for understanding its chemical behavior. For example, in the Friedel-Crafts alkylation of 1,4-dimethoxybenzene, the presence of two strongly electron-donating methoxy groups significantly lowers the activation energy for electrophilic attack compared to unsubstituted benzene. mnstate.eduyoutube.com This makes the reaction proceed under relatively mild conditions. youtube.com

Computational studies on similar reactions, like the Friedel-Crafts acylation of 1,4-dimethoxybenzene, have used methods like Density Functional Theory (DFT) to calculate these barriers. researchgate.net Such calculations can predict the regioselectivity of a reaction. For instance, the energetic barriers for alkylation at different positions on the 1,4-dimethoxybenzene ring could be calculated. The position with the lowest activation energy would correspond to the major product, which in this case is this compound. These theoretical calculations provide quantitative insights that complement experimental observations. edubirdie.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govnih.gov For this compound, the key degrees of rotational freedom are around the bonds connecting the isopropyl and methoxy groups to the benzene ring.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. tuiasi.ro By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and determine the relative populations of different conformers. For this compound, an MD simulation could reveal how the flexible side chains move and interact with a solvent or a biological receptor, providing insights into its physical properties and biological activity. tuiasi.roasianresassoc.org

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved (Example) | Description of Rotation |

| τ₁ | C2-C1-O-C(methyl) | Rotation of the methoxy group at C1 |

| τ₂ | C3-C4-O-C(methyl) | Rotation of the methoxy group at C4 |

| τ₃ | C1-C2-C(isopropyl)-C(methyl) | Rotation of the isopropyl group at C2 |

Intermolecular Interaction Modeling

Intermolecular interactions are the forces that exist between molecules, governing their physical properties and how they interact in a condensed phase or with other molecules like biological targets. For this compound, several types of intermolecular interactions are significant and can be modeled using computational methods. nih.govchemrxiv.org

Hydrogen Bonding: Although the molecule cannot donate hydrogen bonds, the oxygen atoms of the methoxy groups are effective hydrogen bond acceptors. They can interact with hydrogen bond donors like water, alcohols, or N-H groups in biological macromolecules. nih.gov

Cation-π Interactions: The electron-rich aromatic ring is capable of forming strong, noncovalent bonds with cations. wikipedia.org This interaction involves the electrostatic attraction between a positive charge and the quadrupole moment of the π-system. chemrxiv.orgwikipedia.org The strength of this interaction is significant, often comparable to hydrogen bonds, and is crucial in molecular recognition, for example, in protein-ligand binding. wikipedia.orgresearchgate.net Computational models can accurately predict the geometry and energy of these interactions. nih.govnih.gov

Van der Waals Interactions: These include dispersion forces (London forces) and dipole-dipole interactions. The large, polarizable electron cloud of the molecule, particularly the isopropyl group and the benzene ring, leads to significant dispersion forces, which are important for its packing in the solid state and its interaction with nonpolar environments.

Modeling these interactions using force fields in molecular dynamics or with higher-level quantum mechanical calculations can predict how this compound will behave in different environments, such as its solubility in various solvents or its binding affinity to a specific receptor site. nih.govresearchgate.net

Vi. Applications and Derivatization in Advanced Organic Synthesis

Role as a Key Building Block in Multi-Step Synthesis

In the realm of organic chemistry, the ability to transform simple molecules into complex compounds through multi-step synthesis is paramount. youtube.com The 1,4-dimethoxybenzene (B90301) scaffold, present in 2-isopropyl-1,4-dimethoxybenzene, serves as a fundamental building block for constructing more elaborate structures. orgsyn.org This is largely due to the activating and ortho-, para-directing nature of the methoxy (B1213986) groups in electrophilic aromatic substitution, and their ability to be transformed into other functional groups, most notably quinones.

**6.2. Strategies for Further Functionalization

The this compound core can be readily functionalized through a variety of modern synthetic methods, allowing for its incorporation into a diverse array of larger molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org The general mechanism involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org The catalytic cycle consists of three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

To utilize this compound in a Suzuki-Miyaura coupling, it must first be halogenated, for example, through electrophilic bromination, to create the necessary organohalide partner. The resulting bromo-2-isopropyl-1,4-dimethoxybenzene can then be coupled with a variety of aryl or vinyl boronic acids. The steric hindrance from the isopropyl group can influence the efficiency of the coupling reaction. nih.gov This methodology is fundamental in building the precursors for more complex systems, such as the oligo-phenylene structures needed for macrocycles. nih.govbeilstein-journals.org

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | Bromo-2-isopropyl-1,4-dimethoxybenzene | Substrate providing one half of the new C-C bond. researchgate.net |

| Organoboron Reagent | Phenylboronic acid | Substrate providing the other half of the new C-C bond. researchgate.net |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation. nih.govresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. libretexts.orgnih.gov |

| Solvent | Toluene/Methanol (B129727), Dioxane, THF | Provides the medium for the reaction. nih.gov |

This table presents generalized conditions for the Suzuki-Miyaura reaction.

The 1,4-dimethoxybenzene core is a direct precursor to 1,4-benzoquinone (B44022) structures through oxidative demethylation. This transformation is a key step in the synthesis of many natural products and electroactive materials. Quinones are important compounds used as intermediates in the dye industry and for the synthesis of vitamins. google.com

Several reagents can effect this oxidation. Ceric ammonium (B1175870) nitrate (B79036) (CAN) in an aqueous acetonitrile (B52724) solution is a classic and efficient method for converting hydroquinone (B1673460) dimethyl ethers to their corresponding quinones. acs.org Another common reagent is N-bromosuccinimide (NBS), which can also achieve this transformation. sigmaaldrich.com The reaction proceeds by removal of the two methyl groups and subsequent oxidation of the resulting hydroquinone. The presence of the isopropyl group on the ring would result in the formation of 2-isopropyl-1,4-benzoquinone, a valuable synthetic intermediate.

Table 2: Reagents for Oxidative Demethylation to Quinones

| Reagent | Typical Solvent | Notes |

|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | A widely used, high-yielding method for hydroquinone ethers. acs.org |

| N-Bromosuccinimide (NBS) | Acetonitrile/Water | Provides an alternative method for oxidation. sigmaaldrich.com |

| Silver(II) Oxide (Ag₂O) | Dioxane/Nitric Acid | A classic oxidant for phenol (B47542) and hydroquinone derivatives. google.com |

This table lists common reagents used for the oxidation of 1,4-dimethoxyarenes to 1,4-quinones.

Design and Synthesis of Structurally Modified Analogues

The synthesis of analogues of this compound allows for the fine-tuning of its physical and chemical properties for specific applications. By systematically altering the substituents on the aromatic core, chemists can probe structure-activity relationships and develop new functional molecules. researchgate.net

Modifications to the this compound structure have a profound impact on its reactivity. achemblock.com

Steric Effects : The isopropyl group imparts significant steric bulk. This bulk can direct incoming electrophiles to the less hindered positions on the ring during reactions like nitration or halogenation. In cross-coupling reactions, the steric hindrance around the reaction center can decrease the reaction rate compared to less hindered analogues. nih.gov Conversely, this steric shield can also enhance the thermal stability of certain derivatives.

Electronic Effects : The two methoxy groups are strong electron-donating groups, activating the ring towards electrophilic aromatic substitution. nih.gov Replacing these with electron-withdrawing groups would deactivate the ring. The isopropyl group is a weak electron-donating group through induction and hyperconjugation. The interplay of these electronic effects governs the regioselectivity and rate of many reactions performed on the aromatic core. researchgate.net For example, the reactivity of borane (B79455) derivatives in Suzuki couplings is influenced by the electronic nature of the substituents. libretexts.org

One of the most advanced applications of the 1,4-dimethoxybenzene framework is in the synthesis of highly strained polycyclic and macrocyclic systems, most notably cycloparaphenylenes (CPPs). beilstein-journals.org CPPs, also known as "carbon nanohoops," are the smallest segments of armchair carbon nanotubes and possess unique size-dependent photophysical properties. researchgate.net

The synthesis of these strained rings is a significant challenge. A successful strategy involves using a 3,6-syn-dimethoxy-cyclohexa-1,4-diene moiety as a "masked" or protected aromatic ring. nih.gov This cyclohexadiene unit, which can be prepared from a 1,4-dimethoxybenzene derivative, provides the necessary curvature to facilitate the crucial macrocyclization step without incurring the full strain of a bent benzene (B151609) ring. nih.gov

The synthetic sequence typically involves:

Building Block Synthesis : Preparation of U-shaped or L-shaped building blocks containing the dimethoxy-cyclohexadiene units via Suzuki-Miyaura coupling reactions. nih.govbeilstein-journals.org

Macrocyclization : Coupling these building blocks together to form a large, marginally strained macrocyclic precursor. nih.govnih.gov

Aromatization : A final reductive aromatization step converts the cyclohexadiene units into fully aromatic phenylene rings, generating the final, highly strained CPP structure. researchgate.netnih.gov This can be achieved using reagents such as H₂SnCl₄, formed in situ from SnCl₂ and HCl. nih.gov

This "build-up strain sequentially" approach has enabled the synthesis of CPPs of various sizes, demonstrating the power of using precursors like this compound to construct some of the most aesthetically and scientifically interesting molecules in modern chemistry. nih.govnih.gov

Catalytic Applications in Organic Transformations

Research has not identified any direct applications of this compound as a catalyst in organic synthesis. However, a related compound, 2-chloro-1,4-dimethoxybenzene (B1200979), has been identified as a catalytic cofactor in the oxidation of anisyl alcohol by the enzyme lignin (B12514952) peroxidase (LiP). nih.gov

In this enzymatic system, 2-chloro-1,4-dimethoxybenzene facilitates the catalytic cycle of LiP. The enzyme is activated by hydrogen peroxide to an intermediate state, which can then oxidize a substrate. nih.gov The chlorinated dimethoxybenzene derivative was found to be a more effective cofactor than veratryl alcohol, a standard substrate for LiP. nih.gov The catalytic nature of 2-chloro-1,4-dimethoxybenzene is demonstrated by its ability to support multiple turnovers of the enzyme for the oxidation of anisyl alcohol. nih.gov In contrast, other compounds like veratryl alcohol and 1,4-dimethoxybenzene act mostly as non-catalytic cofactors, participating in roughly a single turnover. nih.gov

It is important to note that while this highlights a catalytic role for a dimethoxybenzene derivative, it does not imply similar activity for this compound. The electronic and steric properties of the isopropyl group in place of the chloro substituent would significantly alter the molecule's reactivity and its potential to act as a cofactor in such a system.

Further research would be necessary to determine if this compound or its derivatives could be developed for any catalytic applications.

Vii. Green Chemistry Principles in the Synthesis of 2 Isopropyl 1,4 Dimethoxybenzene

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.

The synthesis of 2-Isopropyl-1,4-dimethoxybenzene can proceed via several routes, each with a different atom economy. A common method is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301). The choice of the isopropylating agent and catalyst significantly affects the atom economy and waste generation.

Route A: Using 2-Propanol and a Strong Acid (e.g., H₂SO₄): C₆H₄(OCH₃)₂ + (CH₃)₂CHOH → C₁₁H₁₆O₂ + H₂O In this acid-catalyzed dehydration of the alcohol to form the electrophile, the only theoretical byproduct is water, leading to a high atom economy.

Route B: Using 2-Chloropropane and a Lewis Acid (e.g., AlCl₃): C₆H₄(OCH₃)₂ + (CH₃)₂CHCl + AlCl₃ → C₁₁H₁₆O₂ + HCl + AlCl₃ This traditional Friedel-Crafts pathway generates stoichiometric amounts of waste. The aluminum chloride catalyst is typically consumed in the reaction workup, forming aluminum salts that require disposal. mercer.edu This results in a significantly lower atom economy.

Waste minimization strategies are directly linked to maximizing atom economy. epa.gov By choosing catalytic routes over stoichiometric ones, the generation of inorganic salt waste can be drastically reduced. nih.gov Furthermore, improving reaction selectivity prevents the formation of unwanted isomers or poly-alkylated products, which constitute another source of chemical waste.

| Route | Alkylating Agent | Catalyst/Reagent | Byproducts | Theoretical Atom Economy (%) | Key Waste Streams |

| A | 2-Propanol | H₂SO₄ (catalytic) | H₂O | 90.9% | Spent acid, neutralization salts |

| B | 2-Chloropropane | AlCl₃ (stoichiometric) | HCl, Al(OH)₃ (after workup) | 54.3% | Aluminum-containing sludge, acidic wastewater |

Development of Benign Solvent Systems

The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. bdu.ac.in Traditional Friedel-Crafts alkylations may use halogenated solvents or excess aromatic substrate as the solvent, which can be toxic and difficult to recycle. edubirdie.com

Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. For the synthesis of this compound, several strategies could be employed:

Solvent-Free Reactions: If the reactants are liquid under reaction conditions, running the reaction neat (without any solvent) is the most desirable option. This eliminates all solvent-related waste and simplifies product purification.

Green Solvents: If a solvent is necessary, alternatives to traditional volatile organic compounds (VOCs) are sought. These include water, supercritical fluids (like CO₂), or ionic liquids. While the low solubility of the organic reactants makes water a challenging choice for this specific reaction, supercritical CO₂ could be a viable alternative due to its non-toxic, non-flammable nature and tunable solvent properties.

Reactant as Solvent: Using one of the reactants, such as 1,4-dimethoxybenzene, in excess to act as the solvent is a common practice. While this avoids introducing a new substance, it requires an efficient process for recovering and recycling the unreacted starting material.

Energy Efficiency Considerations in Reaction Design

The sixth principle of green chemistry states that energy requirements should be minimized for their environmental and economic impacts. bdu.ac.in Chemical syntheses should ideally be conducted at ambient temperature and pressure.

In the context of synthesizing this compound, energy efficiency can be addressed by:

Catalyst Selection: Highly active catalysts can enable the reaction to proceed at lower temperatures, thereby reducing the energy input required for heating. nih.gov For instance, moving from a traditional Lewis acid that requires elevated temperatures to a more active heterogeneous catalyst could offer significant energy savings.

Minimizing Separation Energy: The energy required for downstream processing, such as distillation to separate the product from solvents and byproducts, can be substantial. Designing reactions that yield high-purity products directly reduces the need for energy-intensive purification steps.

Catalysis for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones. epa.gov Catalysts increase reaction rates, often allow for milder reaction conditions, and can be used in small amounts and recycled, which minimizes waste. nih.gov

Traditional Friedel-Crafts alkylations often use homogeneous Lewis acid catalysts like AlCl₃ or FeCl₃. researchgate.netscielo.br These catalysts are difficult to separate from the reaction mixture and are often deactivated and disposed of after a single use, creating significant waste.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer a greener alternative. ugent.be Their primary advantages include:

Easy Separation: The catalyst can be easily removed from the reaction mixture by filtration.

Reusability: The recovered catalyst can be reused multiple times, reducing cost and waste.

Reduced Corrosion: Solid acid catalysts are generally less corrosive than strong Lewis or Brønsted acids.

For the alkylation of 1,4-dimethoxybenzene, potential heterogeneous catalysts include:

Zeolites: These are microporous aluminosilicates with strong acid sites. Zeolites like ZSM-5 or Beta have been successfully used in the industrial synthesis of similar compounds like isopropyl benzene (B151609) (cumene). google.com Their shape-selective properties can also improve the yield of the desired isomer.

Acidic Resins: Sulfonated polystyrene resins (e.g., Amberlyst) can serve as solid acid catalysts for this type of reaction.

Supported Acids: Sulfated zirconia or other strong acids supported on an inert material like silica or alumina can also provide the necessary catalytic activity with the benefits of being a solid. researchgate.net

| Catalyst Type | Example | Phase | Separation Method | Reusability | Waste Generation |

| Homogeneous | AlCl₃, H₂SO₄ | Liquid | Quenching, Extraction | No | High (metal salts, neutralized acid) |

| Heterogeneous | Zeolites, Acidic Resins | Solid | Filtration | Yes | Low (minimal catalyst leaching) |

The seventh principle of green chemistry advocates for the use of renewable rather than depleting feedstocks. bdu.ac.in The conventional precursors for this compound are derived from petrochemicals. 1,4-dimethoxybenzene is typically synthesized from hydroquinone (B1673460), which is derived from benzene or phenol (B47542). The isopropyl group is sourced from propene.

A long-term green chemistry goal is to replace these fossil fuel-based starting materials with bio-based alternatives.

Aromatic Precursors: Lignin (B12514952), a major component of plant biomass, is a rich source of aromatic compounds. greenchemistry-toolkit.org Research is ongoing to develop efficient methods for the depolymerization of lignin to produce platform chemicals like phenol and other substituted aromatics, which could serve as precursors for 1,4-dimethoxybenzene.

Alkylating Agent: Bio-isopropanol can be produced through the fermentation of biomass. Using bio-isopropanol as the isopropylating agent would significantly improve the renewable carbon content of the final product.

Real-Time Analytical Monitoring for Process Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. sigmaaldrich.com By monitoring reactions in real-time, it is possible to ensure they are proceeding optimally, which helps to prevent waste, reduce energy consumption, and ensure product quality.

For the synthesis of this compound, in-line spectroscopic techniques could be implemented:

FTIR or Raman Spectroscopy: These methods can monitor the concentration of reactants and products by tracking their characteristic vibrational frequencies, allowing for precise determination of the reaction endpoint.

NMR Spectroscopy: Flow NMR can provide detailed structural information about the reaction mixture over time, helping to identify intermediates and byproducts and optimize conditions to minimize their formation.

Q & A

Q. How can conflicting bioactivity results (e.g., cytotoxicity vs. non-toxicity) in cell-based assays be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.